molecular formula C12H11NO B1405162 3-(1-methyl-1H-indol-3-yl)prop-2-enal CAS No. 127029-73-6

3-(1-methyl-1H-indol-3-yl)prop-2-enal

Cat. No.: B1405162
CAS No.: 127029-73-6
M. Wt: 185.22 g/mol
InChI Key: INFQBOHNRDDFTA-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-indol-3-yl)prop-2-enal is a chemical compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features an indole ring substituted with a methyl group at the nitrogen atom and an aldehyde group at the 3-position of the prop-2-enal chain.

Biochemical Analysis

Biochemical Properties

3-(1-methyl-1H-indol-3-yl)prop-2-enal plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as lactate dehydrogenase, which is involved in anaerobic glycolysis. The interaction with lactate dehydrogenase can indicate cellular damage or apoptosis . Additionally, this compound has been studied for its potential as a tubulin polymerization inhibitor, which could have implications in cancer treatment .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce cell apoptosis in a dose-dependent manner and arrest cells in the G2/M phase of the cell cycle . It also inhibits the polymerization of tubulin, which is crucial for cell division. These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of tubulin polymerization, which disrupts the microtubule network essential for cell division . This compound also interacts with enzymes such as lactate dehydrogenase, indicating its role in cellular metabolism and apoptosis . The binding interactions with these biomolecules lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound can induce cell apoptosis and arrest the cell cycle in a time-dependent manner . The stability of this compound in various conditions is crucial for its potential therapeutic applications, as it determines its efficacy and safety in long-term treatments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to induce cell apoptosis and inhibit tubulin polymerization without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies in animal models are essential to understand the threshold effects and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been shown to interact with lactate dehydrogenase, an enzyme involved in anaerobic glycolysis . The interaction with lactate dehydrogenase suggests that this compound may influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported through specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can affect its activity and function, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-indol-3-yl)prop-2-enal typically involves the condensation of 1-methylindole-3-carboxaldehyde with an appropriate aldehyde or ketone. One common method is the base-catalyzed condensation with thiophene-3-acetonitrile . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-indol-3-yl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-(1-methyl-1H-indol-3-yl)prop-2-enoic acid.

    Reduction: 3-(1-methyl-1H-indol-3-yl)propan-2-ol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(1-methyl-1H-indol-3-yl)prop-2-enal has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-indol-3-yl)prop-2-enal is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the indole nucleus and the aldehyde group allows for diverse chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

3-(1-methylindol-3-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13-9-10(5-4-8-14)11-6-2-3-7-12(11)13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFQBOHNRDDFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287650
Record name 3-(1-Methyl-1H-indol-3-yl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38292-41-0
Record name 3-(1-Methyl-1H-indol-3-yl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38292-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methyl-1H-indol-3-yl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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